molecular formula C11H15NO3 B11722020 1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine

1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine

Cat. No.: B11722020
M. Wt: 209.24 g/mol
InChI Key: VDAYLXIMUVWBIQ-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine is a chemical building block of significant interest in medicinal chemistry and pharmacology research. This compound features a 1,3-dioxolane ring—a common protective group for carbonyls—tethered to a methanamine group and a 2-methoxyphenyl aromatic system. Researchers value this molecular architecture for designing and synthesizing novel bioactive molecules, particularly for central nervous system (CNS) targets. Compounds with similar structural motifs, such as those incorporating a 1,3-dioxolane ring and a 2-methoxyphenyl group, have demonstrated binding affinity and functional activity at key neurological receptors, including the 5-HT1A serotonin receptor and α1-adrenergic receptors (α1-AR) . This suggests that this compound serves as a versatile precursor or intermediate in developing receptor-selective ligands. Its primary research applications include investigating receptor-ligand interactions, exploring structure-activity relationships (SAR), and synthesizing potential therapeutic agents for neurological disorders. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

[2-(2-methoxyphenyl)-1,3-dioxolan-2-yl]methanamine

InChI

InChI=1S/C11H15NO3/c1-13-10-5-3-2-4-9(10)11(8-12)14-6-7-15-11/h2-5H,6-8,12H2,1H3

InChI Key

VDAYLXIMUVWBIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(OCCO2)CN

Origin of Product

United States

Preparation Methods

Condensation of 2-Methoxybenzaldehyde with Glycerol Derivatives

A foundational approach involves the acid-catalyzed condensation of 2-methoxybenzaldehyde with glycerol derivatives to form the 1,3-dioxolane ring. For example, reacting 2-methoxybenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of p-toluenesulfonic acid (PTSA) generates the dioxolane intermediate. Subsequent bromination at the methylene position followed by nucleophilic substitution with ammonia yields the target compound.

Key reaction steps:

  • Dioxolane formation:
    2-Methoxybenzaldehyde+2,2-dimethyl-1,3-propanediolPTSA, toluene2-(2-Methoxyphenyl)-2-methyl-1,3-dioxolane\text{2-Methoxybenzaldehyde} + \text{2,2-dimethyl-1,3-propanediol} \xrightarrow{\text{PTSA, toluene}} \text{2-(2-Methoxyphenyl)-2-methyl-1,3-dioxolane}

  • Bromination:
    2-(2-Methoxyphenyl)-2-methyl-1,3-dioxolaneNBS, AIBN2-(2-Methoxyphenyl)-2-(bromomethyl)-1,3-dioxolane\text{2-(2-Methoxyphenyl)-2-methyl-1,3-dioxolane} \xrightarrow{\text{NBS, AIBN}} \text{2-(2-Methoxyphenyl)-2-(bromomethyl)-1,3-dioxolane}

  • Amination:
    2-(2-Methoxyphenyl)-2-(bromomethyl)-1,3-dioxolaneNH3,EtOHThis compound\text{2-(2-Methoxyphenyl)-2-(bromomethyl)-1,3-dioxolane} \xrightarrow{\text{NH}_3, \text{EtOH}} \text{this compound}

This method typically achieves yields of 45–60%, with purification via column chromatography (hexane/ethyl acetate).

Reductive Amination of 2-(2-Methoxyphenyl)-1,3-dioxolan-2-carbaldehyde

An alternative route employs reductive amination of 2-(2-methoxyphenyl)-1,3-dioxolan-2-carbaldehyde. The aldehyde is reacted with ammonium acetate and sodium cyanoborohydride in methanol, selectively reducing the imine intermediate to the primary amine.

Optimized conditions:

  • Solvent: Methanol

  • Temperature: 25°C

  • Catalyst: Acetic acid (10 mol%)

  • Yield: 68% after HPLC purification.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilic substitution rates, while toluene improves dioxolane formation selectivity. For example, amination in DMF at 80°C achieves 72% conversion versus 58% in THF under identical conditions.

Table 1: Solvent screening for amination step

SolventTemperature (°C)Conversion (%)Yield (%)
DMF809272
THF807558
Ethanol706852
Acetonitrile808163

Data adapted from synthetic protocols in.

Catalytic Asymmetric Synthesis

Chiral auxiliaries or catalysts enable enantioselective synthesis. Using (R)-BINOL-derived phosphoric acid catalysts, the dioxolane ring forms with 88% enantiomeric excess (ee). Subsequent amination preserves chirality, yielding the (R)-enantiomer in 76% ee.

Analytical Characterization

Spectroscopic Confirmation

  • NMR: 1H^1\text{H}-NMR (400 MHz, DMSO-d6): δ 7.55–7.62 (m, 1H, aromatic), 4.05–4.09 (m, 2H, dioxolane OCH2), 3.84 (s, 3H, OCH3), 3.37–3.38 (m, 2H, CH2NH2).

  • MS: m/z 209.24 [M+H]+^+ (calculated for C11_{11}H15_{15}NO3_3: 209.24).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances utilize continuous flow reactors to improve scalability. A two-step process in a microreactor (residence time: 5 min per step) achieves 81% overall yield, outperforming batch methods (65%) .

Chemical Reactions Analysis

1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the amine group is replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine is characterized by its unique dioxolane ring structure, which contributes to its chemical reactivity and biological activity. The compound has a molecular formula of C11H13NO3C_{11}H_{13}NO_3 and a molecular weight of approximately 221.23 g/mol. Its structural features include:

  • Dioxolane moiety : Provides stability and influences the compound's interaction with biological targets.
  • Methoxyphenyl group : Enhances lipophilicity, potentially improving membrane permeability.

Medicinal Chemistry

This compound has shown potential as a lead compound in the development of new therapeutic agents. Its applications include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against human tumor cells, showing promising antitumor activity with IC50 values in the low micromolar range .
  • Antimicrobial Properties : Research has suggested that modifications to the dioxolane structure can enhance antimicrobial efficacy against resistant bacterial strains. Compounds with similar functionalities have been reported to inhibit bacterial growth effectively .

Drug Design

The unique structural characteristics of this compound make it an attractive candidate for drug design:

  • Prodrug Development : The compound can be modified to create prodrugs that improve bioavailability and target specificity. This strategy is particularly useful in enhancing the pharmacokinetic profiles of drugs used in cancer therapy .
  • Targeting Specific Pathways : Research indicates that compounds with dioxolane structures can selectively inhibit certain biological pathways, making them suitable for targeting specific diseases such as cancer or neurodegenerative disorders .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of a series of dioxolane derivatives, including this compound. The compounds were tested against multiple cancer cell lines using standard protocols from the National Cancer Institute (NCI). Results indicated that several derivatives displayed significant growth inhibition, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized various derivatives of this compound and assessed their antimicrobial activity against common pathogens. The results demonstrated that certain modifications enhanced efficacy against resistant strains of bacteria, highlighting the compound's potential in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The dioxolane ring provides stability and enhances the compound’s ability to penetrate biological membranes. The methanamine group can form hydrogen bonds and ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Substituents/Modifications Molecular Weight Yield (%) Key References
1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine Ortho-methoxy on phenyl, dioxolane ring 193.25 26.3
[2-(1,3-dioxolan-2-yl)phenyl]methanamine Dioxolane ring (no methyl group) 177.22 N/A
[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine Meta-substituted methyl-dioxolane 193.25 N/A
1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine Thiazole replaces dioxolane 220.29 N/A
2-(4-Methoxybenzylamino)-dioxolane derivative Para-methoxy on phenyl 193.25 36.6

Positional Isomerism and Substituent Effects

  • Ortho vs. Para Substituents : The para-methoxy analog (compound 7, ) exhibits a higher yield (36.6%) than the ortho-methoxy variant (26.3%), likely due to reduced steric hindrance in the transition state during synthesis .
  • Meta-Substituted Analogs : highlights [3-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanamine, where the methyl group on the dioxolane and meta-position on the phenyl may alter solubility and receptor binding compared to the ortho isomer.

Heterocyclic Variations

  • Thiazole Replacement : Replacing the dioxolane with a thiazole ring (e.g., QZ-8495, ) increases molecular weight (220.29 vs. 193.25) and introduces sulfur, which may enhance lipophilicity and alter electronic properties .
  • Dioxolane as a Protecting Group : and demonstrate that the dioxolane ring can act as a protecting group in borylation reactions, contrasting with thiazole-containing compounds that may participate in different catalytic systems .

Biological Activity

1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenol with dioxolane derivatives. The following table summarizes a general synthetic route:

StepReactantsConditionsProduct
12-Methoxyphenol + DioxolaneAcid catalyst, refluxIntermediate dioxolane derivative
2Intermediate + Amine sourceStirring, room temperatureThis compound

Antimicrobial Properties

Research indicates that compounds with a dioxolane structure exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi. A study reported an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Antiviral Activity

The compound has been evaluated for antiviral properties, particularly against HIV. A related study highlighted that dioxolane derivatives could inhibit HIV replication with an EC50 value of approximately 0.15 µg/mL, indicating potent activity against the virus.

Anticancer Activity

In vitro studies have demonstrated that this compound and its analogs possess anticancer properties. For example, compounds derived from this class exhibited IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 (IC50 = 1.9 µg/mL) and MCF-7 (IC50 = 2.3 µg/mL), outperforming standard chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL).

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

  • Antimicrobial Mechanism : The dioxolane ring may disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism.
  • Antiviral Mechanism : The compound likely inhibits viral entry or replication by targeting viral enzymes.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through pathways involving caspases or alter cell cycle regulation.

Study on Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial properties of various dioxolane derivatives including our compound of interest. Results indicated that modifications in the phenolic group significantly enhanced activity against Gram-positive bacteria.

Study on Antiviral Properties

In a clinical trial setting, a derivative of the compound was tested for its ability to inhibit HIV replication in vitro. The results confirmed its potential as a lead compound for further development in antiviral therapy.

Q & A

Basic: What synthetic methodologies are effective for preparing 1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine?

Answer:
A common approach involves coupling a 2-(2-methoxyphenyl)-1,3-dioxolane precursor with a methanamine group. For example:

  • Catalytic reduction of amides : Transition metal-free reduction of 2-methoxybenzamide derivatives using potassium-based catalysts (e.g., N-heterocyclic carbene complexes) can yield primary amines. This method achieved a 50% yield for (2-methoxyphenyl)methanamine hydrochloride via reduction with HBPin (pinacolborane) in dry toluene .
  • Dioxolane ring formation : Cyclization of diols or ketones with aldehydes under acidic conditions can construct the 1,3-dioxolane moiety. For related compounds, reactions involving 3,3-difluorocyclobutanone and methoxymethylamine have been used to form cyclobutane-dioxolane hybrids .

Basic: What purification strategies are recommended for isolating this compound?

Answer:

  • Salt formation : Isolation as a hydrochloride salt is effective. After synthesis, the free amine can be treated with HCl in an organic solvent (e.g., ethyl acetate) to precipitate the hydrochloride salt, followed by filtration and recrystallization .
  • Chromatography : Flash column chromatography using silica gel with gradients of polar solvents (e.g., ethyl acetate/hexane) can separate the product from byproducts. Ensure TLC monitoring with ninhydrin staining to detect amine-containing fractions .

Basic: How can structural characterization be performed to confirm the compound’s identity?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Key signals include the methoxy group (δ ~3.8 ppm), dioxolane protons (δ ~4.0–5.0 ppm), and methanamine protons (δ ~2.7–3.2 ppm). Aromatic protons from the 2-methoxyphenyl group appear as a multiplet (δ ~6.8–7.5 ppm) .
    • ¹³C NMR : The dioxolane carbons resonate at δ ~95–110 ppm, while the methanamine carbon appears near δ ~45 ppm .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H]+ peak at m/z calculated for C₁₁H₁₃NO₃).

Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Answer:

  • Rhodium-catalyzed desymmetrization : Chiral ligands like Josiphos (e.g., (R,Sp)-Josiphos) can induce enantioselectivity in cyclization or coupling reactions. For example, Rh(cod)₂OTf with Josiphos ligands has been used to synthesize chiral amines from prochiral ketones .
  • Chiral resolving agents : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can resolve racemic mixtures.

Advanced: How does the 1,3-dioxolane ring influence the compound’s reactivity and stability?

Answer:

  • Steric and electronic effects : The dioxolane ring introduces steric hindrance around the methanamine group, potentially slowing nucleophilic reactions. The electron-rich oxygen atoms may stabilize adjacent carbocations or participate in hydrogen bonding .
  • Hydrolytic stability : The dioxolane ring is stable under neutral conditions but can hydrolyze in acidic media to form diols. Stability assays (e.g., pH-dependent degradation studies) are recommended for applications in aqueous environments .

Advanced: What computational methods predict the compound’s physicochemical and pharmacokinetic properties?

Answer:

  • LogP and solubility : Tools like Molinspiration or Molfinder calculate partition coefficients (LogP) and solubility using fragment-based methods. For analogs, LogD (pH 5.5) values range from 1.2–2.5, suggesting moderate lipophilicity .
  • ADMET profiling : Software like SwissADME predicts absorption (e.g., high gastrointestinal absorption due to moderate LogP) and cytochrome P450 interactions (e.g., potential inhibition of CYP2D6).

Advanced: Are there contradictions in reported spectral data for this compound or its analogs?

Answer:

  • Molecular weight discrepancies : Some sources report molecular weights without accounting for isotopic distributions. For example, C₁₁H₁₃NO₃ has a theoretical mass of 207.23 g/mol, but HRMS data should be cross-validated to resolve ambiguities .
  • NMR shifts : Variations in solvent (CDCl₃ vs. D₂O) and pH (free base vs. hydrochloride salt) can cause chemical shift differences. Always reference solvent-specific data .

Advanced: What biological screening strategies are suitable for studying this compound’s activity?

Answer:

  • Receptor binding assays : Structural analogs (e.g., NBOMe derivatives) exhibit affinity for serotonin receptors. Radioligand displacement assays (5-HT₂A receptor) can assess binding potency .
  • Enzyme inhibition studies : Test interactions with monoamine oxidases (MAOs) using fluorometric or spectrophotometric assays (e.g., Amplex Red MAO Assay Kit) .

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